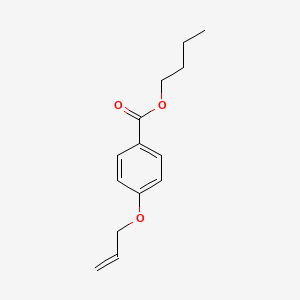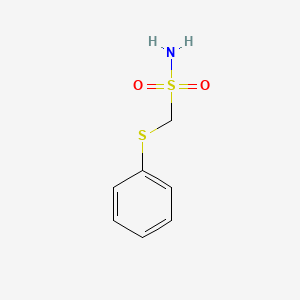
Phenylsulfanylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylsulfanylmethanesulfonamide is an organosulfur compound characterized by the presence of both sulfonamide and sulfanyl functional groups. This compound is of significant interest due to its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenylsulfanylmethanesulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process . Another method involves the amination of sodium sulfinates with amines, mediated by ammonium iodide, which provides a general and eco-friendly approach to sulfonamide compounds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidative coupling reactions. The use of readily available and low-cost commodity chemicals such as thiols and amines makes this process economically viable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Phenylsulfanylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the sulfanyl group to a sulfonyl group.
Reduction: The sulfonamide group can be reduced to produce corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols are often employed under basic conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phenylsulfanylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Wirkmechanismus
Phenylsulfanylmethanesulfonamide can be compared with other sulfur-nitrogen bond-containing compounds such as sulfenamides, sulfinamides, and sulfonamides. While all these compounds share similar structural features, this compound is unique due to its specific combination of sulfanyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Sulfenamides: Used in the pharmaceutical and polymer industries.
Sulfinamides: Serve as intermediates in the synthesis of sulfoximines and other sulfur-containing compounds.
Sulfonamides: Widely used as antibacterial agents and in various industrial applications.
Eigenschaften
CAS-Nummer |
14482-28-1 |
|---|---|
Molekularformel |
C7H9NO2S2 |
Molekulargewicht |
203.3 g/mol |
IUPAC-Name |
phenylsulfanylmethanesulfonamide |
InChI |
InChI=1S/C7H9NO2S2/c8-12(9,10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10) |
InChI-Schlüssel |
HNFAETZSXGZWMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SCS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


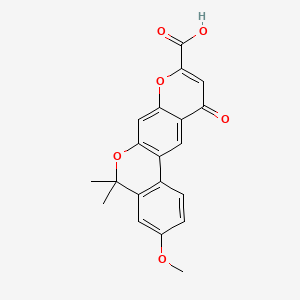

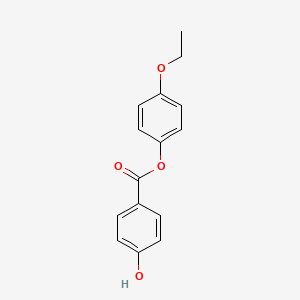
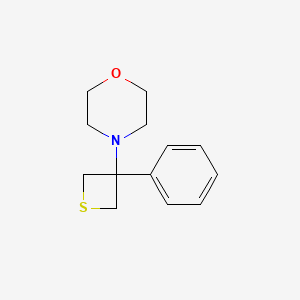
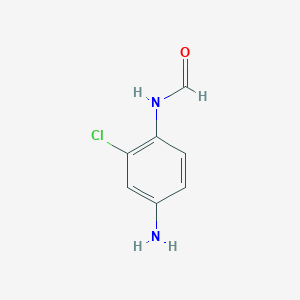
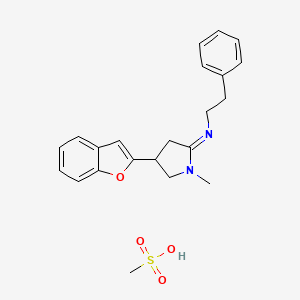
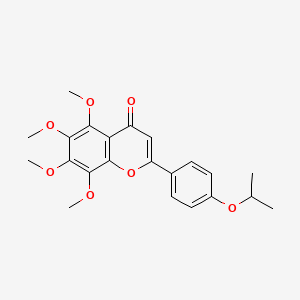
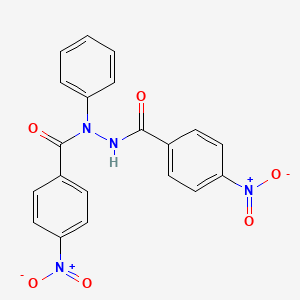
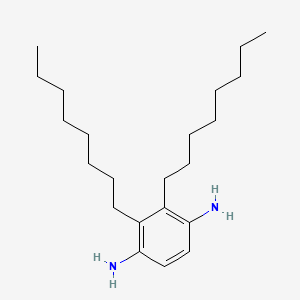
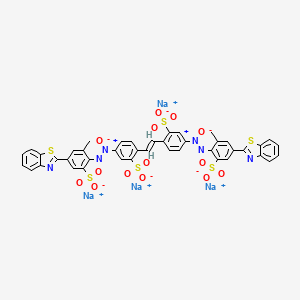
![Trifluoro-[[4-[4-(trifluoroboranuidylazaniumyl)phenyl]phenyl]azaniumyl]boranuide](/img/structure/B15194687.png)


